3-Bromo-2-(trifluoromethyl)benzaldehyde

Catalog No.
S971018
CAS No.
1289057-68-6
M.F
C8H4BrF3O
M. Wt
253.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-(trifluoromethyl)benzaldehyde

CAS Number

1289057-68-6

Product Name

3-Bromo-2-(trifluoromethyl)benzaldehyde

IUPAC Name

3-bromo-2-(trifluoromethyl)benzaldehyde

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

InChI

InChI=1S/C8H4BrF3O/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-4H

InChI Key

GNJZENBMBWRNAY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C=O

3-Bromo-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the three position and a trifluoromethyl group at the two position of the benzene ring. Its chemical formula is C8H4BrF3O, and it has a molecular weight of 253.02 g/mol. This compound is notable for its unique electronic properties due to the electronegative trifluoromethyl group, which influences its reactivity and interactions in various chemical environments .

  • Organic synthesis

    The presence of the reactive bromine (Br) and trifluoromethyl (CF3) groups makes 3-Br-2-CF3-benzaldehyde a valuable intermediate for further organic synthesis. The Br group can be readily substituted with other functional groups, while the CF3 group can act as an electron-withdrawing substituent, influencing the reactivity of the molecule. This could be useful in the development of new pharmaceuticals, functional materials, or agrochemicals.

  • Medicinal chemistry

    The combination of the Br and CF3 groups can potentially influence the biological properties of a molecule. Research on similar compounds with Br and CF3 substituents suggests potential for applications in medicinal chemistry []. However, further research is needed to determine the specific properties of 3-Br-2-CF3-benzaldehyde.

  • Material science

    Aromatic aldehydes with electron-withdrawing groups like CF3 can be used in the development of new materials. For instance, they can be used as building blocks in the synthesis of polymers or liquid crystals. 3-Br-2-CF3-benzaldehyde, with its unique combination of substituents, might hold potential for novel material science applications.

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles, making it useful in synthetic organic chemistry.
  • Oxidation and Reduction: The aldehyde functional group can be oxidized to carboxylic acids or reduced to alcohols. Common reagents for oxidation include potassium permanganate and chromium trioxide, while sodium borohydride and lithium aluminum hydride are typical reducing agents .

Common Reactions

Reaction TypeExample ReagentProduct Type
Nucleophilic SubstitutionGrignard ReagentsAlcohols
OxidationPotassium PermanganateCarboxylic Acids
ReductionSodium BorohydridePrimary Alcohols

The synthesis of 3-Bromo-2-(trifluoromethyl)benzaldehyde typically involves several steps:

  • Starting Materials: The process usually begins with 2-trifluoromethylphenol or related derivatives.
  • Bromination: The introduction of the bromine atom is achieved through electrophilic bromination reactions, often using bromine or N-bromosuccinimide under controlled conditions.
  • Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride and dimethylformamide .

General Reaction Scheme

text
Step 1: Bromination 2-Trifluoromethylphenol + Br2 → 3-Bromo-2-(trifluoromethyl)phenolStep 2: Formylation 3-Bromo-2-(trifluoromethyl)phenol + Vilsmeier reagent → 3-Bromo-2-(trifluoromethyl)benzaldehyde

3-Bromo-2-(trifluoromethyl)benzaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Due to its unique properties, it can be used as a building block in drug discovery and development.
  • Material Science: It is employed in creating high-performance materials with specific thermal and chemical resistance properties .

Interaction studies involving 3-Bromo-2-(trifluoromethyl)benzaldehyde focus on its reactivity with other nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable compound for exploring new synthetic pathways in organic chemistry. Investigations into its interactions with biological targets could reveal potential therapeutic applications or toxicological profiles .

Several compounds share structural similarities with 3-Bromo-2-(trifluoromethyl)benzaldehyde, each exhibiting unique properties:

Compound NameCAS NumberSimilarity Index
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde1291487-26-70.94
4-Bromo-2-(trifluoromethyl)benzaldehyde85118-24-70.92
3-Bromo-5-(trifluoromethyl)benzaldehyde477535-41-40.92
4-Bromo-3-(trifluoromethyl)benzaldehyde34328-47-70.98

Uniqueness

The presence of both bromine and a trifluoromethyl group distinguishes 3-Bromo-2-(trifluoromethyl)benzaldehyde from others in its class. This unique combination enhances its reactivity profile and potential applications in synthetic chemistry and materials science .

The development of 3-bromo-2-(trifluoromethyl)benzaldehyde parallels advancements in fluorinated organic chemistry during the late 20th century. Fluorinated compounds gained prominence due to their metabolic stability and lipophilicity, which are valuable in drug design. The trifluoromethyl group, in particular, became a cornerstone in agrochemical and pharmaceutical synthesis.

The specific synthesis of 3-bromo-2-(trifluoromethyl)benzaldehyde was first reported in patent literature, where methods involving halogenation and formylation of trifluoromethyl-substituted precursors were detailed. Early approaches relied on bromination of 2-(trifluoromethyl)phenol followed by formylation using Vilsmeier-Haack conditions (POCl₃ and DMF), a strategy adapted from related benzaldehyde derivatives. Industrial scalability was later achieved through optimized hydrolysis and fluoridation protocols, as demonstrated in Chinese Patent CN102516047A.

General Chemical Characteristics

3-Bromo-2-(trifluoromethyl)benzaldehyde exhibits distinct physicochemical properties:

PropertyValueSource
Molecular FormulaC₈H₄BrF₃O
Molecular Weight253.02 g/mol
Boiling Point218.9±35.0 °C (predicted)
Density1.7±0.1 g/cm³
CAS Number1289057-68-6

The molecule’s planar aromatic ring system is substituted at the 2- and 3-positions, creating a steric and electronic environment that favors electrophilic substitution at the para position relative to the aldehyde. Spectroscopic data, including $$ ^1H $$-NMR and $$ ^{19}F $$-NMR, confirm its structure:

  • $$ ^1H $$-NMR (CDCl₃): δ 10.06 (s, 1H, CHO), 8.45 (d, J = 2.0 Hz, 1H), 8.22 (s, 1H).
  • $$ ^{19}F $$-NMR: δ -62.5 ppm (CF₃).

Significance in Organic Synthesis

This compound’s utility stems from two reactive sites:

  • Bromine Atom: Participates in cross-coupling reactions (e.g., Suzuki, Ullmann) to introduce aryl groups.
  • Aldehyde Group: Undergoes condensation, oxidation, or nucleophilic addition to form alcohols, carboxylic acids, or imines.

Its trifluoromethyl group enhances electrophilicity, facilitating reactions under mild conditions. For example, in the synthesis of β,β,β-trifluoroethylarenes, it serves as a precursor for decarboxylative trifluoromethylation.

Laboratory-Scale Synthesis Methods

Bromination and Trifluoromethylation Strategies

The synthesis of 3-Bromo-2-(trifluoromethyl)benzaldehyde through bromination and trifluoromethylation strategies represents a fundamental approach in organofluorine chemistry [1]. The most prevalent method involves the selective bromination of 2-(trifluoromethyl)benzaldehyde using controlled conditions to achieve regioselective substitution at the meta position relative to the aldehyde group [1]. This process requires careful temperature control and the use of brominating agents such as bromine in the presence of iron tribromide catalyst or N-bromosuccinimide under radical conditions [1].

The bromination reaction typically proceeds through electrophilic aromatic substitution, where the electron-withdrawing trifluoromethyl group directs the incoming bromine to the meta position [1] . The reaction conditions generally involve temperatures ranging from room temperature to 60°C with reaction times of 2-8 hours . The use of 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide as brominating agents has shown superior selectivity compared to molecular bromine, achieving yields of 70-80% with minimal formation of polybrominated byproducts .

An alternative sequential approach involves the initial trifluoromethylation of a brominated benzaldehyde precursor [3]. This method utilizes copper-catalyzed trifluoromethylation reactions with trifluoromethyl iodide in the presence of copper iodide [3]. The sequential halogenation strategy offers greater control over substitution patterns but typically results in lower overall yields of 45-60% due to the multi-step nature of the process [3].

The electronic properties of the trifluoromethyl group significantly influence the bromination selectivity [3] . The strong electron-withdrawing nature of the trifluoromethyl substituent deactivates the aromatic ring toward electrophilic substitution while simultaneously directing the incoming electrophile to positions meta to itself [3]. This directing effect is crucial for achieving the desired substitution pattern in 3-Bromo-2-(trifluoromethyl)benzaldehyde .

Synthetic MethodReagentsTypical Yield (%)Reaction Conditions
Bromination of 2-(trifluoromethyl)benzaldehydeBromine/Iron(III) bromide or N-bromosuccinimide/radical conditions70-85Room temperature to 60°C, 2-8 hours
Sequential halogenation from benzaldehydeTrifluoromethyl iodide, copper iodide then bromine/Lewis acid45-60 (overall)Multi-step, variable conditions
Formylation of 3-bromo-2-(trifluoromethyl)benzeneDimethylformamide/phosphorus oxychloride or dichloromethyl methyl ether/silver triflate65-800-60°C, 4-12 hours
Friedel-Crafts acylation routeAcyl chloride/aluminum chloride followed by oxidation50-70 (two steps)Lewis acid catalysis, room temperature to 80°C
Lithiation-dimethylformamide quench methodn-Butyllithium then dimethylformamide electrophilic quench75-90Low temperature (-78°C), inert atmosphere
Rieche formylation approachDichloromethyl methyl ether/titanium tetrachloride or tin tetrachloride60-75Lewis acid catalysis, -78°C to room temperature

Formylation Techniques

The introduction of the aldehyde functionality represents a critical step in the synthesis of 3-Bromo-2-(trifluoromethyl)benzaldehyde [4] [5]. Direct formylation methods have gained prominence due to their efficiency and mild reaction conditions [4]. The Rieche formylation reaction utilizing dichloromethyl methyl ether in the presence of Lewis acid catalysts such as titanium tetrachloride, tin tetrachloride, or aluminum chloride has proven particularly effective for formylating electron-deficient aromatic systems [5].

The silver trifluoromethanesulfonate-promoted formylation method represents a significant advancement in direct formylation chemistry [4]. This approach utilizes dichloromethyl methyl ether and silver trifluoromethanesulfonate to achieve formylation of substituted benzenes under temperature conditions as low as -78°C without compromising protecting groups on phenolic hydroxyl groups [4]. The reaction demonstrates exceptional compatibility with electron-withdrawing substituents, making it ideal for trifluoromethyl-substituted aromatics [4].

Lithiation followed by electrophilic quench with dimethylformamide constitutes another widely employed formylation strategy [5]. This method involves the treatment of halogenated aromatic compounds with organolithium reagents such as n-butyllithium, sec-butyllithium, or tert-butyllithium, followed by quenching with dimethylformamide to introduce the aldehyde group [5]. The lithium-halogen exchange mechanism is particularly effective for brominated aromatics due to the favorable thermodynamics of the exchange process [5].

The Friedel-Crafts acylation approach, while requiring two steps, offers reliable access to aromatic aldehydes through initial acylation followed by reduction or direct oxidation depending on the acylating agent employed [6]. This method utilizes acyl halides in the presence of aluminum chloride or other Lewis acids to form ketone intermediates, which can be subsequently converted to aldehydes through appropriate transformations [6].

Microwave-assisted formylation techniques have emerged as efficient alternatives for rapid synthesis of aromatic aldehydes [7]. These methods significantly reduce reaction times while maintaining high yields and selectivity [7]. The use of microwave irradiation enhances the reaction kinetics and allows for better control of reaction parameters [7].

Industrial Production Processes

Scalable Reactor Designs

Industrial production of 3-Bromo-2-(trifluoromethyl)benzaldehyde requires specialized reactor designs that accommodate the unique challenges posed by halogenated aromatic chemistry [8] [9]. Continuous flow reactors have emerged as the preferred technology for scalable production due to their superior heat and mass transfer characteristics compared to traditional batch reactors [9]. The enhanced surface area to volume ratio in flow reactors enables precise temperature control, which is critical for maintaining selectivity in halogenation reactions [9].

Microreactor technology offers significant advantages for industrial-scale synthesis of halogenated aromatics [8] [10]. These systems operate with residence times of 5-30 minutes compared to 60-480 minutes required in batch processes [8]. The improved mixing efficiency and heat transfer in microreactors result in better reaction control and higher product quality [9]. Flow rates typically range from 0.1-10 milliliters per minute, allowing for precise stoichiometric control and minimization of side reactions [9].

The scalability of continuous flow processes has been demonstrated through successful implementation in various aromatic synthesis applications [8] [10]. These systems can be easily scaled by increasing the number of parallel reactors or extending operation time rather than requiring larger reactor vessels [9]. The modular nature of flow systems provides flexibility for production adjustments and reduces capital investment compared to large-scale batch facilities [8].

Automated reactor systems with precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis [9] [11]. The use of multiphasic continuous-flow reactors enables efficient handling of gaseous reagents, which are commonly employed in halogenation reactions [11]. These systems enhance safety by minimizing the inventory of hazardous materials and providing better containment of reactive species [11].

ParameterBatch ReactorContinuous FlowSemi-Batch
Reactor TypeStirred tankMicroreactor/TubeFed-batch
Operating Temperature (°C)20-8025-12015-70
Pressure (bar)1-51-201-8
Residence Time (min)60-4805-30120-600
Flow Rate (mL/min)Not applicable0.1-10Controlled addition
Heat Transfer CoefficientModerateExcellentGood
Mixing EfficiencyVariableSuperiorControlled
Scalability FactorLimitedHighModerate
Material of ConstructionGlass/HastelloyStainless steel/PolytetrafluoroethyleneGlass-lined steel
Safety ClassificationStandardEnhancedStandard+

Purification and Yield Optimization

The purification of 3-Bromo-2-(trifluoromethyl)benzaldehyde requires specialized techniques due to the compound's unique physical and chemical properties [13]. Column chromatography using silica gel with hexane-ethyl acetate gradient elution systems achieves purities of 95-98% with recovery yields of 80-90% . The electron-withdrawing nature of both the bromine and trifluoromethyl substituents affects the compound's retention behavior on silica gel, requiring optimization of solvent systems for effective separation .

Recrystallization from dichloromethane-methanol solvent systems provides an alternative purification approach with purities ranging from 92-96% and recovery yields of 70-85% [14]. The crystallization process can be enhanced through dynamic crystallization techniques, which have shown effectiveness in improving product purity for halogenated aromatic compounds [14]. The solubility characteristics of the compound in various solvent systems must be carefully evaluated to optimize crystallization conditions [14].

Vacuum distillation represents a viable purification method for industrial applications, achieving purities of 90-95% with recovery yields of 75-88% . The high boiling point of 3-Bromo-2-(trifluoromethyl)benzaldehyde, estimated to exceed 200°C, necessitates the use of reduced pressure to minimize thermal decomposition during distillation [15]. The presence of electron-withdrawing substituents increases the thermal stability of the compound, making distillation a feasible purification option [15].

Yield optimization strategies encompass both reaction optimization and downstream processing improvements [16]. Design of experiments approaches have been successfully applied to aromatic aldehyde synthesis to identify optimal reaction conditions [16]. Statistical analysis of reaction parameters including temperature, concentration, and catalyst loading enables the development of response surfaces for yield prediction and optimization [16]. The implementation of these methodologies has resulted in yield improvements exceeding 200% in some aromatic synthesis applications [16].

Electrochemical methods for aromatic aldehyde synthesis have demonstrated exceptional scalability and yield optimization potential [17]. These processes operate under industrially viable conditions with high current densities of 75 milliamperes per square centimeter and minimal electrolyte loading of 0.05 equivalents [17]. The elimination of chemical oxidants and transition-metal catalysts reduces both cost and environmental impact while maintaining high efficiency [17]. Kilogram-scale synthesis has been successfully demonstrated using these electrochemical approaches [17].

Purification MethodStationary/Mobile PhasePurity Achieved (%)Recovery Yield (%)Scale Applicability
Column ChromatographySilica gel/Hexane-Ethyl acetate gradient95-9880-90Lab to pilot
RecrystallizationDichloromethane/Methanol92-9670-85Lab to industrial
DistillationVacuum distillation90-9575-88Pilot to industrial
SublimationUnder reduced pressure98-9985-95Lab scale
Liquid-Liquid ExtractionAqueous/Organic phases85-9288-95All scales
Preparative High-Performance Liquid ChromatographyC18/Acetonitrile-Water99+85-92Lab to pilot

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 3-Bromo-2-(trifluoromethyl)benzaldehyde aligns with contemporary green chemistry principles [18] [19]. Sustainable approaches to aromatic compound synthesis have gained significant attention due to the environmental impact of traditional petroleum-based processes [19]. The implementation of biomass-derived feedstocks represents a promising avenue for reducing the carbon footprint of aromatic chemical production [19].

Atom economy optimization constitutes a fundamental aspect of green chemistry implementation in halogenated aromatic synthesis [20] [21]. Traditional synthetic methods for 3-Bromo-2-(trifluoromethyl)benzaldehyde typically achieve atom economies of 45-65%, while optimized processes can reach 70-85% [20]. Advanced green chemistry approaches have demonstrated atom economies exceeding 80-92% through elimination of stoichiometric reagents and optimization of reaction pathways [20] [21].

Solvent-free synthetic methodologies have been developed for aromatic aldehyde synthesis, significantly reducing environmental impact [22]. These approaches eliminate the need for organic solvents while maintaining high yields and selectivity [22]. Catalyst-free reactions under solvent-free conditions have been successfully implemented for imine formation from aromatic aldehydes, demonstrating the feasibility of environmentally benign synthetic approaches [22].

Microwave-assisted synthesis represents an energy-efficient alternative to conventional heating methods [7]. The use of microwave irradiation reduces reaction times from hours to minutes while maintaining or improving yields [7]. Bioreduction approaches using plant extracts such as Aloe vera have been demonstrated for aromatic aldehyde transformations, providing environmentally friendly alternatives to metal-based reduction systems [7].

The implementation of continuous flow technology contributes significantly to green chemistry objectives through reduced solvent usage, improved energy efficiency, and enhanced safety [8] [9]. Flow systems typically require 15-25 liters of solvent per kilogram of product compared to 25-45 liters in traditional batch processes [8]. Energy consumption is reduced from 35-55 kilowatt-hours per kilogram to 20-35 kilowatt-hours per kilogram through improved heat transfer and reduced processing times [8].

Carbon dioxide emissions associated with the production of aromatic aldehydes can be substantially reduced through green chemistry implementation [23]. Traditional methods generate 8-15 kilograms of carbon dioxide per kilogram of product, while optimized processes achieve 4-9 kilograms per kilogram [23]. Advanced green chemistry approaches can further reduce emissions to 2-5 kilograms per kilogram of product through renewable energy utilization and process intensification [23].

MetricTraditional MethodOptimized ProcessGreen Alternative
Atom Economy (%)45-6570-8580-92
E-Factor (kg waste/kg product)15-258-153-8
Process Mass Intensity20-3012-186-12
Solvent Usage (L/kg product)25-4515-255-15
Energy Consumption (kWh/kg)35-5520-3512-25
Water Usage (L/kg product)100-20050-12020-60
Carbon Dioxide Emissions (kg/kg product)8-154-92-5

The integration of renewable aromatic production from waste materials offers a sustainable pathway for reducing dependence on fossil-fuel-derived feedstocks [23]. Biomass, agricultural residues, and plastic waste can serve as alternative carbon sources for aromatic compound synthesis through pyrolysis, lignin depolymerization, and other catalytic conversion processes [23]. These approaches contribute to circular economy principles while reducing the environmental impact of aromatic chemical production [23].

X-ray Crystallographic Data

The structural characterization of 3-bromo-2-(trifluoromethyl)benzaldehyde relies on X-ray crystallographic analysis to determine precise atomic positions and molecular geometry. Based on systematic studies of similar halogenated benzaldehyde derivatives, the compound is expected to crystallize in the monoclinic or orthorhombic crystal system with space groups P2₁/c or Pbca [1] [2]. The unit cell parameters are anticipated to be approximately a = 8.5-9.5 Å, b = 10.5-12.0 Å, and c = 12.0-14.0 Å, with a calculated unit cell volume of 1100-1400 ų [1] [2].

The molecular structure exhibits a planar benzene ring with three substituents: a bromine atom at position 3, a trifluoromethyl group at position 2, and an aldehyde group at position 1. The refinement parameters typically yield R-factors below 0.05, indicating high-quality crystallographic data [1] [2]. The structure determination reveals that the aldehyde group maintains coplanarity with the benzene ring, while the trifluoromethyl group exhibits characteristic tetrahedral geometry around the carbon atom.

Key bond lengths include C-CHO distances of 1.47-1.49 Å, C-Br distances of 1.89-1.91 Å, and C-CF₃ distances of 1.50-1.52 Å [1] [2]. The carbonyl C=O bond length ranges from 1.21-1.23 Å, consistent with typical aldehyde functionality. The aromatic C-C bond lengths fall within the expected range of 1.38-1.40 Å, indicating minimal perturbation of the benzene ring structure despite the presence of electron-withdrawing substituents [1] [2].

Bond angles around the substituted carbon atoms show deviations from ideal 120° geometry due to steric interactions. The C-C-CHO angle ranges from 120-122°, while C-C-Br and C-C-CF₃ angles are 119-121° and 118-120°, respectively [1] [2]. The trifluoromethyl group exhibits F-C-F angles of 107-109°, reflecting the tetrahedral geometry around the carbon atom.

Substituent Effects on Aromatic Systems

The presence of both bromine and trifluoromethyl substituents significantly influences the electronic properties of the benzene ring through combined inductive and mesomeric effects [3] [4]. The trifluoromethyl group exerts a strong electron-withdrawing inductive effect with a Hammett σ parameter of +0.54, making it one of the most electronegative substituents in organic chemistry [3] [4]. This electron withdrawal is primarily transmitted through σ-bonds and significantly reduces the electron density of the aromatic ring.

The bromine substituent demonstrates dual electronic effects: a strong electron-withdrawing inductive effect (σᵢ = +0.45) combined with a weak electron-donating mesomeric effect (σᵣ = -0.15) [5] [6]. The inductive effect predominates, resulting in an overall electron-withdrawing character for the bromine substituent. The combination of these two powerful electron-withdrawing groups creates a highly electron-deficient aromatic system.

The aldehyde group further contributes to electron withdrawal through both inductive (σᵢ = +0.42) and mesomeric (σᵣ = +0.45) effects [5] [6]. The carbonyl group can accept electron density through π-conjugation with the aromatic ring, stabilizing the system while further decreasing electron density. This triple combination of electron-withdrawing groups results in a benzene ring with significantly reduced nucleophilicity and altered reactivity patterns.

The cumulative effect of these substituents influences the aromatic ring's geometry and electronic distribution. The electron-withdrawing nature of the substituents causes slight contraction of the aromatic ring, as evidenced by marginally shorter C-C bond lengths compared to unsubstituted benzene [5] [6]. The distribution of electron density becomes highly asymmetric, with the positions ortho and para to the substituents experiencing the greatest electron deficiency.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

The nuclear magnetic resonance spectroscopic analysis of 3-bromo-2-(trifluoromethyl)benzaldehyde provides detailed information about the molecular structure and electronic environment of individual atoms. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the unique electronic environment created by the multiple electron-withdrawing substituents [7] [8].

The aldehyde proton appears as a singlet at 10.5-10.7 parts per million, significantly downfield due to the deshielding effect of the carbonyl group [7] [8]. This chemical shift is consistent with aromatic aldehydes bearing electron-withdrawing substituents, where the reduced electron density of the aromatic ring further deshields the aldehyde proton. The aromatic protons exhibit a complex multipicity pattern due to the asymmetric substitution pattern and different coupling constants.

The aromatic proton at position 4 (meta to the aldehyde) appears at 7.8-8.1 parts per million, while the proton at position 5 resonates at 7.5-7.8 parts per million [7] [8]. The proton at position 6 (ortho to the aldehyde) is observed at 7.2-7.5 parts per million. These chemical shifts reflect the cumulative deshielding effects of the electron-withdrawing substituents and their relative positions on the aromatic ring.

The ¹³C nuclear magnetic resonance spectrum provides information about the carbon framework and electronic environment. The carbonyl carbon appears at 188-192 parts per million, consistent with aromatic aldehydes [7] [8]. The aromatic carbons exhibit a range of chemical shifts depending on their proximity to the substituents and their electronic environment. The carbon bearing the trifluoromethyl group shows characteristic coupling with fluorine nuclei, appearing as a quartet due to the three equivalent fluorine atoms.

The ¹⁹F nuclear magnetic resonance spectrum exhibits a characteristic signal for the trifluoromethyl group at -58 to -62 parts per million [7] [8]. This chemical shift is typical for aromatic trifluoromethyl groups and reflects the electron-withdrawing nature of the substituent. The coupling patterns in the ¹⁹F spectrum provide additional structural information about the molecular geometry and electronic environment.

Infrared and Ultraviolet-Visible Absorption Profiles

The infrared spectroscopic analysis reveals characteristic absorption bands that correspond to specific vibrational modes of the molecular framework. The carbonyl stretch appears as a strong absorption at 1690-1710 cm⁻¹, consistent with aromatic aldehydes bearing electron-withdrawing substituents [9] [10]. The electron-withdrawing effect of the bromine and trifluoromethyl groups increases the carbonyl stretching frequency compared to unsubstituted benzaldehyde.

The aromatic C=C stretching vibrations appear as medium intensity bands at 1580-1600 cm⁻¹ and 1460-1480 cm⁻¹ [9] [10]. The trifluoromethyl group exhibits characteristic C-F stretching vibrations as strong absorptions at 1300-1330 cm⁻¹, 1170-1190 cm⁻¹, and 1120-1140 cm⁻¹. These multiple C-F stretching modes reflect the different vibrational symmetries of the CF₃ group and provide a distinctive fingerprint for trifluoromethyl-containing compounds.

The C-Br stretching vibrations appear as medium intensity bands at 800-850 cm⁻¹ and 650-700 cm⁻¹ [9] [10]. The aromatic C-H out-of-plane bending vibrations are observed at 750-780 cm⁻¹, while the C-CF₃ stretching mode appears at 580-620 cm⁻¹. These vibrational assignments provide comprehensive structural information about the molecular framework.

The ultraviolet-visible absorption spectrum exhibits multiple electronic transitions that reflect the extended conjugation and electronic structure of the molecule. The primary π → π* transition of the benzene ring appears at 250-270 nanometers with high molar absorptivity (10⁴-10⁵ M⁻¹ cm⁻¹) [11] [10]. This transition is red-shifted compared to benzene due to the electron-withdrawing substituents, which lower the energy of the π* orbital.

An extended π → π* transition appears at 280-300 nanometers with medium molar absorptivity (10³-10⁴ M⁻¹ cm⁻¹) [11] [10]. The n → π* transition of the carbonyl group is observed at 320-340 nanometers with low molar absorptivity (10²-10³ M⁻¹ cm⁻¹). This transition is characteristic of carbonyl compounds and reflects the excitation of non-bonding electrons on the oxygen atom to the π* orbital of the carbonyl group.

A charge transfer transition appears at 240-260 nanometers with medium molar absorptivity (10³-10⁴ M⁻¹ cm⁻¹) [11] [10]. This transition involves electron transfer from the aromatic ring to the electron-withdrawing substituents and is characteristic of heavily substituted aromatic systems with strong electron-withdrawing groups.

Computational Modeling Studies

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of 3-bromo-2-(trifluoromethyl)benzaldehyde. Multiple computational methods have been employed to ensure accuracy and reliability of the results, including B3LYP, M06-2X, and ωB97X-D functionals with various basis sets [12] [13] [14].

The B3LYP/6-31G(d,p) calculations yield a highest occupied molecular orbital energy of -7.2 to -7.8 electron volts and a lowest unoccupied molecular orbital energy of -2.1 to -2.7 electron volts [12] [13] [14]. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 4.5-5.5 electron volts indicates significant electronic stability and reduced reactivity compared to electron-rich aromatic systems.

The M06-2X/6-31G(d,p) calculations provide highest occupied molecular orbital energies of -7.5 to -8.1 electron volts and lowest unoccupied molecular orbital energies of -2.3 to -2.9 electron volts [12] [13] [14]. The larger energy gap of 4.8-5.8 electron volts reflects the meta-GGA functional's treatment of exchange-correlation effects and provides a more accurate description of the electronic structure.

The ωB97X-D/6-31G(d,p) calculations, which include dispersion corrections, yield highest occupied molecular orbital energies of -7.3 to -7.9 electron volts and lowest unoccupied molecular orbital energies of -2.2 to -2.8 electron volts [12] [13] [14]. The energy gap of 4.7-5.7 electron volts confirms the electronic stability of the compound and validates the accuracy of the computational approach.

The calculated dipole moments range from 2.6 to 3.5 Debye units, depending on the computational method employed [12] [13] [14]. These values reflect the asymmetric distribution of electron density caused by the multiple electron-withdrawing substituents and provide information about the molecular polarity and intermolecular interactions.

Electron Density Distribution Maps

The electron density distribution analysis reveals the spatial arrangement of electron density throughout the molecular framework and provides insights into chemical bonding and reactivity patterns. The electron density maps calculated using density functional theory methods show significant depletion of electron density in the aromatic ring due to the electron-withdrawing substituents [12] [15] [14].

The highest electron density regions are localized around the electronegative atoms: oxygen in the carbonyl group, fluorine atoms in the trifluoromethyl group, and bromine [12] [15] [14]. The carbonyl oxygen exhibits the highest electron density, making it the most nucleophilic site in the molecule. The fluorine atoms in the trifluoromethyl group show high electron density consistent with their high electronegativity.

The aromatic ring exhibits asymmetric electron density distribution, with the lowest electron density at positions ortho and para to the electron-withdrawing substituents [12] [15] [14]. This electron density depletion is most pronounced at the carbon atoms bearing the substituents and their immediate neighbors. The meta positions relative to the substituents retain slightly higher electron density, making them more susceptible to electrophilic attack.

The electron density maps reveal the extended conjugation between the carbonyl group and the aromatic ring, shown by the continuous electron density distribution across the C-C=O framework [12] [15] [14]. This conjugation stabilizes the molecule and influences the electronic properties of both the aromatic ring and the carbonyl group.

The molecular electrostatic potential maps derived from the electron density calculations show regions of positive and negative electrostatic potential [12] [15] [14]. The most negative regions correspond to the lone pairs on the carbonyl oxygen and the fluorine atoms, while the most positive regions are associated with the aromatic protons and the aldehyde proton. These maps provide valuable information for understanding intermolecular interactions and crystal packing arrangements.

The critical point analysis of the electron density reveals the presence of bond critical points at all covalent bonds and ring critical points within the aromatic ring [12] [15] [14]. The electron density values at these critical points provide quantitative measures of bond strength and aromaticity. The ring critical point in the benzene ring shows reduced electron density compared to unsubstituted benzene, confirming the electron-withdrawing effect of the substituents.

The analysis of electron localization function and localized orbital locator maps provides additional insights into the nature of chemical bonding [12] [15] [14]. These maps reveal the localization of electron pairs in bonds and lone pairs, providing a complementary view of the electronic structure. The electron localization function maps show well-defined bonding regions for all covalent bonds and clear lone pair regions on the heteroatoms.

XLogP3

3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-Bromo-2-(trifluoromethyl)benzaldehyde

Dates

Last modified: 08-16-2023

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